
5-(2-chloro-4-nitrophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide
Overview
Description
5-(2-chloro-4-nitrophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, along with chlorinated and nitro-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan ring with an amine derivative in the presence of coupling agents like EDCI or DCC.
Chlorination and nitration of phenyl groups: These steps can be carried out using chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Amino derivatives of the original compound.
Substitution: Phenyl derivatives with various substituents replacing chlorine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Biochemistry: Used in studies to understand the interaction of small molecules with biological macromolecules.
Industry
Agriculture: Potential use as a precursor for synthesizing agrochemicals.
Electronics: Application in the development of organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloro-4-nitrophenyl)-N-phenylfuran-2-carboxamide
- 5-(2-chloro-4-nitrophenyl)-N-(4-chlorophenyl)furan-2-carboxamide
- 5-(2-chloro-4-nitrophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide
Uniqueness
The uniqueness of 5-(2-chloro-4-nitrophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of multiple chlorine atoms and a nitro group can enhance its electron-withdrawing effects, potentially leading to unique interactions with biological targets or materials.
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N2O4/c18-12-4-1-9(7-14(12)20)21-17(23)16-6-5-15(26-16)11-3-2-10(22(24)25)8-13(11)19/h1-8H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFGYBAHAOCWPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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